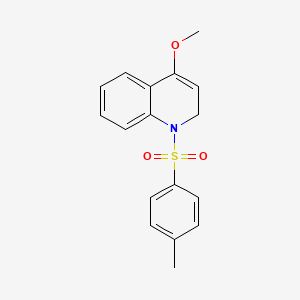![molecular formula C16H15NO B14231804 Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- CAS No. 524035-35-6](/img/structure/B14231804.png)
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl] group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propargyl Alcohol: The starting material, 1-methyl-3-phenyl-2-propyn-1-ol, is synthesized through the reaction of phenylacetylene with formaldehyde and a base such as sodium hydroxide.
Etherification: The propargyl alcohol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the corresponding ether.
Pyridine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Amino-pyridines, Thio-pyridines
科学研究应用
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- Pyridine, 3-methyl-2-phenyl-
- Pyridine, 2-methyl-, hydrochloride
Uniqueness
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets.
属性
CAS 编号 |
524035-35-6 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-(4-phenylbut-3-yn-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-14(10-11-15-7-3-2-4-8-15)18-13-16-9-5-6-12-17-16/h2-9,12,14H,13H2,1H3 |
InChI 键 |
PCRIVMZWSUGOTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CC1=CC=CC=C1)OCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


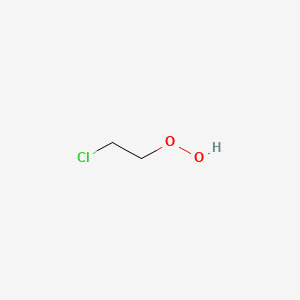
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

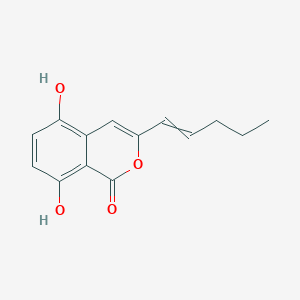
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
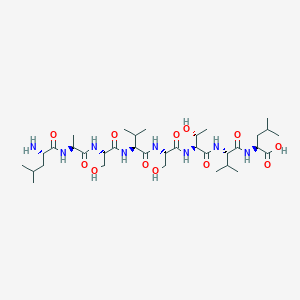

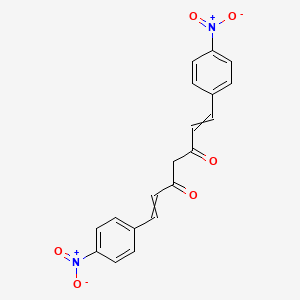
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
